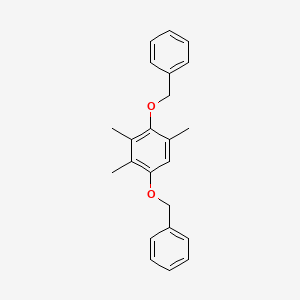
1,4-Bis(benzyloxy)-2,3,5-trimethylbenzene
Cat. No. B8404135
M. Wt: 332.4 g/mol
InChI Key: JNIHHAOYNCZTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08716486B2
Procedure details


A solution of 2,3,5-trimethylhydroquinone (15.2 g, 100 mmol) in DMF (150 mL) was treated with BnBr (35.7 mL, 51.6 g, 300 mmol, 3 equiv.) and anhydrous K2CO3 (55.3 g, 400 mmol, 4 equiv.). The brown suspension was heated to 60° C. for 48 h at which time the reaction was judged incomplete by HPLC. Additional BnBr (37 mL, 300 mmol, 3 equiv.) and K2CO3 (50 g, 362 mmol, 3.6 equiv.) were added and heated to 60° C. for an additional 48 h. The reaction was cooled, filtered through Celite, the filter cake rinsed 2×100 mL EtOAc and the combined filtrates washed with 500 mL H2O. The aqueous layer was extracted 4×250 mL EtOAc and concentrated at 80° C. by rotary evaporation. The brown residue was poured onto 300 mL water which precipitated a light brown solid and the resulting suspension stirred overnight. The brown solid was collected by filtration, washed with 2×50 mL H2O and dried, yielding 26.8 g of 1,4-bis(benzyloxy)-3,5,6-trimethylbenzene as a brown solid






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7](O)[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].[CH:12]1[CH:17]=[CH:16][C:15]([CH2:18]Br)=[CH:14][CH:13]=1.[C:20]([O-:23])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:18]([O:4][C:3]1[C:2]([CH3:1])=[C:8]([CH3:9])[C:7]([O:23][CH2:20][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:3]=2)=[C:6]([CH3:11])[CH:5]=1)[C:15]1[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(O)C=C(C(=C1C)O)C
|
|
Name
|
|
|
Quantity
|
35.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)CBr
|
|
Name
|
|
|
Quantity
|
55.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting suspension stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 60° C. for an additional 48 h
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake rinsed 2×100 mL EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined filtrates washed with 500 mL H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted 4×250 mL EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at 80° C. by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The brown residue was poured onto 300 mL water which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated a light brown solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The brown solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2×50 mL H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=C1C)C)OCC1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 161.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
